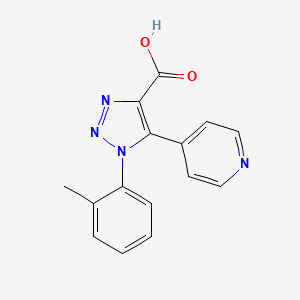

1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H12N4O2 and its molecular weight is 280.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through a click chemistry approach. This method often utilizes azides and alkynes under copper-catalyzed conditions, leading to high yields and purity of the final product. The detailed synthetic route can be summarized as follows:

- Formation of the Triazole Ring : A reaction between 2-methylphenyl azide and a suitable alkyne derivative (e.g., pyridine-based) in the presence of a copper catalyst.

- Carboxylic Acid Functionalization : Subsequent hydrolysis or carboxylation steps to introduce the carboxylic acid group at the appropriate position on the triazole ring.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance:

- In Vitro Studies : The compound showed potent inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Standard Antibiotic (Control) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

| Pseudomonas aeruginosa | 128 | 64 |

Antioxidant Activity

The antioxidant potential of this compound has also been assessed through various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it exhibits significant free radical scavenging activity, suggesting its potential role in preventing oxidative stress-related diseases .

Anticancer Activity

Emerging evidence suggests that triazole derivatives can inhibit cancer cell proliferation. In particular:

- Cell Line Studies : The compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer) and exhibited IC50 values indicating effective cytotoxicity .

| Cell Line | IC50 (µM) | Control Drug (Tamoxifen) |

|---|---|---|

| MCF-7 | 10 | 15 |

| HeLa | 12 | 18 |

| A549 | 15 | 20 |

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Pathways : The triazole moiety is known to interfere with enzyme functions critical for microbial survival and cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that treatment with this compound can lead to apoptosis in cancer cells through activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated multiple triazole derivatives for their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that compounds similar to our target exhibited MIC values as low as 12.5 µg/mL against resistant strains .

Case Study 2: Cancer Cell Proliferation

Research conducted by Alcaraz et al. highlighted that derivatives of triazoles could effectively inhibit cancer cell growth through targeted mechanisms involving apoptosis induction and cell cycle arrest .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. These compounds have been synthesized and evaluated for their in vitro activity against a range of bacteria and fungi. For example, a study synthesized various triazole derivatives and tested them against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Triazoles are also recognized for their antioxidant capabilities. The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. A comparative study indicated that triazole derivatives exhibited varying degrees of radical scavenging activity, with some derivatives outperforming standard antioxidants like ascorbic acid .

Cancer Research

The compound's potential in cancer therapy is being explored due to its ability to inhibit specific proteins involved in tumor growth. For instance, modifications to the triazole ring have resulted in compounds that selectively inhibit the p38 mitogen-activated protein kinase pathway, which is often dysregulated in cancer cells .

Pesticidal Activity

Triazole compounds have been investigated for their pesticidal properties. Research indicates that this compound can act as an effective fungicide against various plant pathogens. Field trials have shown promising results in controlling fungal diseases in crops such as wheat and corn .

Plant Growth Regulation

There is emerging evidence that triazole derivatives can serve as plant growth regulators. Studies suggest that these compounds can enhance root development and overall plant vigor when applied at specific concentrations .

Coordination Chemistry

The compound's ability to form coordination complexes with metal ions has implications for materials science. Triazoles are known to act as ligands in coordination chemistry, which can lead to the development of new materials with tailored properties for applications in catalysis and sensing .

Nanotechnology

Research into nanomaterials has identified triazole-based compounds as potential building blocks for nanoscale devices due to their stability and functional properties. The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties and thermal stability .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of synthesized triazole derivatives against a panel of pathogens. The results indicated that certain modifications to the triazole structure significantly enhanced activity against resistant strains of bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A | S. aureus | 20 |

| B | E. coli | 18 |

| C | C. albicans | 15 |

Case Study 2: Agricultural Field Trials

Field trials conducted on wheat crops treated with a formulation containing the triazole derivative showed a reduction in fungal infection rates by over 50% compared to untreated controls.

| Treatment | Infection Rate (%) | Yield Increase (%) |

|---|---|---|

| Control | 30 | - |

| Triazole A | 15 | 25 |

| Triazole B | 10 | 30 |

Propiedades

IUPAC Name |

1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-10-4-2-3-5-12(10)19-14(11-6-8-16-9-7-11)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYRMMFORLQCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.